molecular formula C10H13NO2 B2493948 2-(Cyclopentyloxy)pyridin-1-ium-1-olate CAS No. 1860898-69-6

2-(Cyclopentyloxy)pyridin-1-ium-1-olate

Cat. No.: B2493948
CAS No.: 1860898-69-6
M. Wt: 179.219
InChI Key: IUEZWUYWMKZRKA-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a zwitterionic compound characterized by a pyridine ring substituted with a cyclopentyloxy group at the 2-position. The zwitterionic nature arises from the delocalization of charge between the pyridinium cation (N⁺–O⁻) and the adjacent oxygen atom.

  • Zwitterionic stability: Enhanced solubility in polar solvents due to intramolecular charge transfer .
  • Synthetic routes: Likely synthesized via nucleophilic substitution or coupling reactions, as seen in related derivatives (e.g., ethoxy-substituted analogs) .
  • Applications: Potential use in pharmaceuticals, agrochemicals, or coordination chemistry, inferred from substituent-driven reactivity.

Properties

IUPAC Name

2-cyclopentyloxy-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-11-8-4-3-7-10(11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZWUYWMKZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=[N+]2[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860898-69-6
Record name 2-(cyclopentyloxy)pyridin-1-ium-1-olate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)pyridin-1-ium-1-olate typically involves the reaction of cyclopentanol with pyridine N-oxide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Cyclopentanol+Pyridine N-oxideThis compound\text{Cyclopentanol} + \text{Pyridine N-oxide} \rightarrow \text{this compound} Cyclopentanol+Pyridine N-oxide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(Cyclopentyloxy)pyridin-1-ium-1-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Pyridinium olate derivatives differ primarily in their substituents, which dictate their physical, chemical, and biological properties. Key analogs include:

Table 1: Structural Comparison of Pyridinium Olate Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Notable Structural Features
2-(Cyclopentyloxy)pyridin-1-ium-1-olate* C₁₀H₁₃NO₂ 179.22 Cyclopentyloxy Bulky alkoxy group; steric hindrance
6-Ethoxypyridin-1-ium-2-olate C₇H₉NO₂ 143.15 Ethoxy Smaller alkoxy group; H-bonding
2-Ethenylpyridin-1-ium-1-olate C₇H₇NO 121.14 Ethenyl Conjugated double bond; reactivity
2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)pyridin-1-ium-1-olate C₁₉H₁₃Cl₂NO₃S 406.28 Chlorinated aryl-sulfanyl Electron-withdrawing groups; high polarity

*Hypothetical data inferred from analogs.

Physical and Chemical Properties

  • Solubility: The cyclopentyloxy group in this compound may reduce water solubility compared to ethoxy derivatives due to increased hydrophobicity. Chlorinated analogs (e.g., ) exhibit lower solubility in nonpolar solvents due to polar Cl and sulfanyl groups .
  • Thermal Stability :
    • Bulky substituents (e.g., cyclopentyloxy) enhance thermal stability by sterically shielding the zwitterionic core.
    • Ethenyl-substituted derivatives may undergo polymerization or oxidation, requiring low-temperature storage .

Research Findings and Challenges

Key Advancements

  • Crystallography : Tools like SHELXL () and SHELXT () enable precise determination of zwitterionic structures, revealing intramolecular interactions critical for stability .
  • Synthetic Optimization : Ethoxy-substituted analogs are synthesized via microwave-assisted methods, suggesting pathways for scalable production of related compounds .

Biological Activity

2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a compound of increasing interest in the fields of pharmacology and agricultural science due to its notable biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 1860898-69-6
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

The compound features a pyridine ring substituted with a cyclopentyloxy group, which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The proposed mechanism involves the activation of caspases and modulation of the cell cycle, leading to reduced proliferation of cancerous cells.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Study Objective Findings Reference
Study 1Antimicrobial activity against E. coliInhibition zone diameter of 15 mm at 100 µg/mL
Study 2Anticancer effects on breast cancer cellsInduced apoptosis with IC50 = 25 µM
Study 3Mechanism of action in bacterial inhibitionDisruption of cell membrane integrity observed

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against multiple pathogens. The results indicated that at concentrations as low as 50 µg/mL, significant inhibition was observed, suggesting potential for development into a therapeutic agent for treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, particularly notable in MCF7 (breast cancer) and HT29 (colon cancer) cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis and metabolic regulation. Further research is needed to elucidate these pathways fully.

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